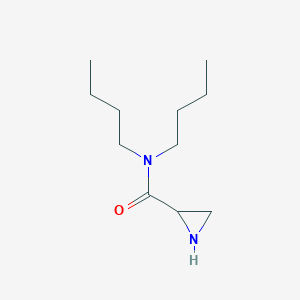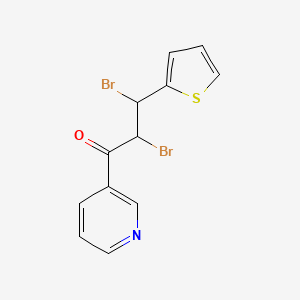
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one: is an organic compound that features both pyridine and thiophene rings, which are heterocyclic aromatic compounds. The presence of bromine atoms and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of bromine atoms and the aromatic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,3-Dibromo-1-(pyridin-2-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-3-yl)-3-(furan-2-yl)propan-1-one
Uniqueness
The unique combination of pyridine and thiophene rings, along with the specific positioning of bromine atoms, gives 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one distinct chemical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89566-93-8 |
|---|---|
分子式 |
C12H9Br2NOS |
分子量 |
375.08 g/mol |
IUPAC 名称 |
2,3-dibromo-1-pyridin-3-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-4-2-6-17-9)11(14)12(16)8-3-1-5-15-7-8/h1-7,10-11H |
InChI 键 |
WHEMCFWMHWMEIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)C(C(C2=CC=CS2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


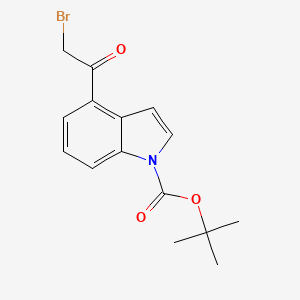
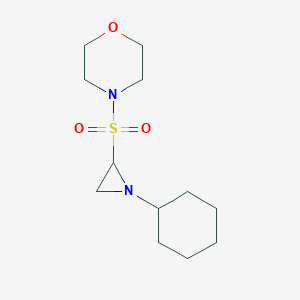
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

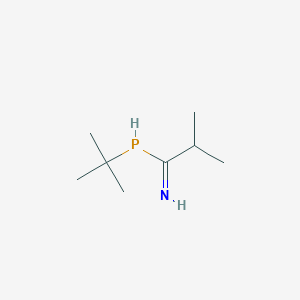
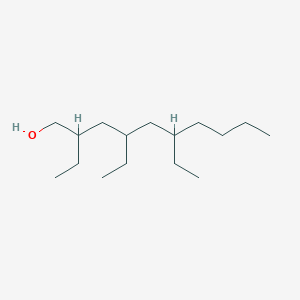
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
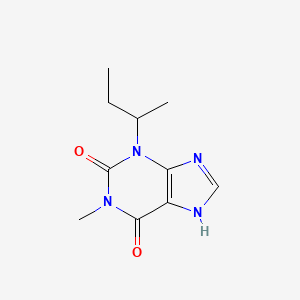
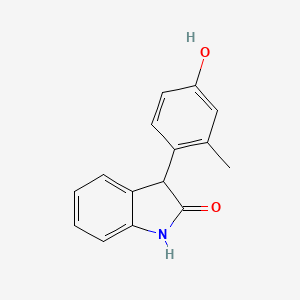
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
